Brasofensine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasofensine sulfate, also known as NS-2214 and BMS-204756, is a dopamine reuptake inhibitor, an oral drug for Parkinson's disease.
Scientific Research Applications
Pharmacokinetics and Metabolism
Brasofensine sulfate is primarily studied for its pharmacokinetics and metabolism. In studies involving rats, monkeys, and humans, brasofensine exhibited rapid absorption with varying peak plasma concentrations across species. It undergoes extensive first-pass metabolism, involving O- and N-demethylation and isomerization, leading to various metabolites, some of which further convert to glucuronides. These pharmacokinetic properties were essential in understanding its systemic behavior and metabolic pathways (Zhu et al., 2008).
Application in Parkinson's Disease
Another significant application of brasofensine sulfate is in the treatment of Parkinson's disease. A study explored the safety, tolerability, pharmacokinetic, and pharmacodynamic properties of brasofensine in patients with Parkinson's disease receiving levodopa/carbidopa treatment. This study was instrumental in understanding brasofensine's efficacy and its interaction with standard Parkinson's disease treatments (Frackiewicz et al., 2002).
Neuropharmacological Effects
Research on brasofensine has also focused on its neuropharmacological effects. One study reported on the actions of brasofensine on motor disability, locomotor activity, and dyskinesia in a marmoset model of Parkinson's disease. The findings suggested that brasofensine's monoamine reuptake blockade might be valuable in Parkinson's disease treatment, especially in the early stages and when L-dopa–induced dyskinesias complicate treatment (Pearce et al., 2002).
properties
CAS RN |
171655-92-8 |
---|---|
Product Name |
Brasofensine sulfate |
Molecular Formula |
C16H22Cl2N2O5S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1 |
InChI Key |
MOYPZNPGNIZILM-NPJZCEOMSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.